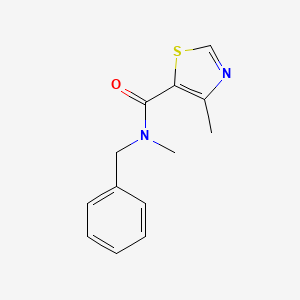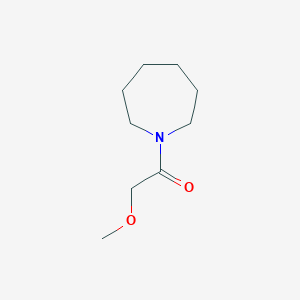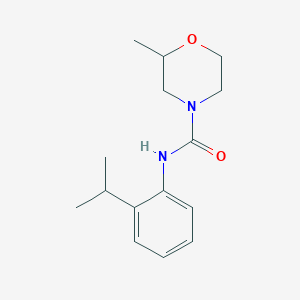![molecular formula C13H18N2OS B7512542 1-Methyl-4-[2-(methylsulfanyl)benzoyl]piperazine](/img/structure/B7512542.png)
1-Methyl-4-[2-(methylsulfanyl)benzoyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-[2-(methylsulfanyl)benzoyl]piperazine, also known as Pimozide, is a chemical compound that belongs to the class of antipsychotic drugs. It is primarily used for the treatment of schizophrenia and other psychotic disorders. Pimozide works by blocking the dopamine receptors in the brain, which helps to reduce the symptoms of psychosis.
Mecanismo De Acción
1-Methyl-4-[2-(methylsulfanyl)benzoyl]piperazine works by blocking the dopamine receptors in the brain. Dopamine is a neurotransmitter that is involved in the regulation of mood, behavior, and cognition. In individuals with psychotic disorders, there is an overactivity of dopamine in certain areas of the brain, which can lead to the symptoms of psychosis. By blocking the dopamine receptors, 1-Methyl-4-[2-(methylsulfanyl)benzoyl]piperazine helps to reduce the symptoms of psychosis.
Biochemical and Physiological Effects:
1-Methyl-4-[2-(methylsulfanyl)benzoyl]piperazine has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of dopamine in the brain, which helps to reduce the symptoms of psychosis. 1-Methyl-4-[2-(methylsulfanyl)benzoyl]piperazine also affects the levels of other neurotransmitters such as serotonin and norepinephrine. It has been found to have a sedative effect, which can help individuals with psychotic disorders to sleep better.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Methyl-4-[2-(methylsulfanyl)benzoyl]piperazine has several advantages for lab experiments. It is a well-studied compound that has been extensively researched for its effectiveness in treating psychotic disorders. It is also readily available and can be synthesized with relative ease. However, there are also limitations to the use of 1-Methyl-4-[2-(methylsulfanyl)benzoyl]piperazine in lab experiments. It is a potent compound that can have toxic effects if not handled properly. It also has a long half-life, which can make it difficult to control the dosage.
Direcciones Futuras
There are several future directions for the research on 1-Methyl-4-[2-(methylsulfanyl)benzoyl]piperazine. One direction is to investigate its potential use in treating other neurological conditions such as Tourette's syndrome and obsessive-compulsive disorder. Another direction is to investigate the long-term effects of 1-Methyl-4-[2-(methylsulfanyl)benzoyl]piperazine use on individuals with psychotic disorders. Additionally, there is a need for further research on the mechanism of action of 1-Methyl-4-[2-(methylsulfanyl)benzoyl]piperazine and its effects on neurotransmitters other than dopamine.
Métodos De Síntesis
1-Methyl-4-[2-(methylsulfanyl)benzoyl]piperazine can be synthesized by reacting 1-methyl-4-piperidone with 2-(methylsulfanyl)benzoyl chloride in the presence of a base such as sodium hydroxide. The product is then purified using recrystallization techniques. The synthesis of 1-Methyl-4-[2-(methylsulfanyl)benzoyl]piperazine is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
1-Methyl-4-[2-(methylsulfanyl)benzoyl]piperazine has been extensively studied for its effectiveness in treating schizophrenia and other psychotic disorders. It has also been investigated for its potential use in treating other neurological conditions such as Tourette's syndrome, obsessive-compulsive disorder, and bipolar disorder. 1-Methyl-4-[2-(methylsulfanyl)benzoyl]piperazine has been found to be effective in reducing the symptoms of these disorders in clinical trials.
Propiedades
IUPAC Name |
(4-methylpiperazin-1-yl)-(2-methylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c1-14-7-9-15(10-8-14)13(16)11-5-3-4-6-12(11)17-2/h3-6H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCPPHAQUFOMDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-[2-(methylsulfanyl)benzoyl]piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-dimethyl-6-[(4-methyl-3,4-dihydro-2H-quinolin-1-yl)methyl]pyrimidine-2,4-dione](/img/structure/B7512473.png)
![N-[3-(azepan-1-yl)-3-oxopropyl]acetamide](/img/structure/B7512485.png)
![N,N-dimethyl-2-[(3-methylphenyl)formamido]acetamide](/img/structure/B7512488.png)





![N-[2-(dimethylamino)-2-oxoethyl]-3,5-dimethylbenzamide](/img/structure/B7512549.png)

![N-[(3-fluorophenyl)methyl]-1-methyl-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride](/img/structure/B7512556.png)

![1-methyl-N-[(3-methylthiophen-2-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride](/img/structure/B7512566.png)